molecular formula C14H16ClNO3S2 B2879884 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1206989-58-3

3-chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2879884
CAS RN: 1206989-58-3
M. Wt: 345.86
InChI Key: IGEHTHVVSBXQGO-UHFFFAOYSA-N
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Description

“3-chloro-4-methoxy-N-(1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with benzenesulfonamide derivatives have been explored for their photodynamic therapy (PDT) applications. For instance, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized. Their properties as photosensitizers are useful for PDT, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Screening

Novel azetidin-2-ones substituted with benzenesulfonamide have been synthesized and tested for antifungal activity. These compounds demonstrated potent activity against Aspergillus niger & Aspergillus flavus, indicating significant structure-activity relationship (SAR) trends. This highlights the potential of such compounds in developing new antifungal agents (Gupta & Halve, 2015).

Synthesis and Bioactivity Studies

A series of benzenesulfonamides were synthesized and tested for their cytotoxicity and tumor specificity, as well as their potential as carbonic anhydrase inhibitors. Certain derivatives exhibited interesting cytotoxic activities, crucial for further anti-tumor activity studies. Some of these sulfonamides strongly inhibited human cytosolic isoforms of carbonic anhydrase, indicating their potential in therapeutic applications (Gul et al., 2016).

Cognitive Enhancing Properties

Compounds such as SB-399885, a selective 5-HT6 receptor antagonist, have shown cognitive enhancing properties in models of aged rat water maze and novel object recognition. This demonstrates the potential therapeutic utility of benzenesulfonamide derivatives in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

properties

IUPAC Name

3-chloro-4-methoxy-N-(1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10(8-11-4-3-7-20-11)16-21(17,18)12-5-6-14(19-2)13(15)9-12/h3-7,9-10,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEHTHVVSBXQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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